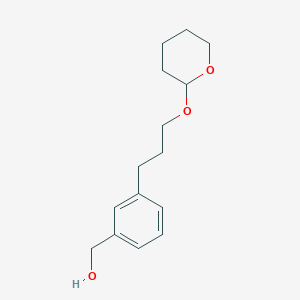

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol

Description

Properties

IUPAC Name |

[3-[3-(oxan-2-yloxy)propyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11,15-16H,1-2,4,7-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZBTPIGLQFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCC2=CC(=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol typically involves the reaction of 3-(3-bromopropyl)phenylmethanol with tetrahydro-2H-pyran-2-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the tetrahydro-2H-pyran-2-yl ether group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The tetrahydro-2H-pyran-2-yl ether group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Formation of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde or 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzoic acid.

Reduction: Formation of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenylmethane.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing the tetrahydro-2H-pyran moiety exhibit significant anticancer properties. For instance, derivatives of tetrahydro-2H-pyran have shown effectiveness against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of tetrahydro-2H-pyran derivatives. These compounds may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Material Science

Polymer Chemistry

In material science, (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol is being explored as a monomer for synthesizing novel polymers with tailored properties. These polymers can be used in coatings, adhesives, and other applications where enhanced mechanical strength and chemical resistance are required .

Photoresponsive Materials

The incorporation of tetrahydro-2H-pyran derivatives into polymer matrices has led to the development of photoresponsive materials. These materials can change their physical properties upon exposure to light, making them suitable for applications in smart coatings and sensors .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydro-2H-pyran derivatives for their anticancer activity. The results demonstrated that specific modifications to the tetrahydro-2H-pyran structure enhanced cytotoxicity against MCF-7 breast cancer cells. The lead compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Case Study 2: Neuroprotective Agents

In a study focused on neuroprotection, researchers synthesized several tetrahydro-2H-pyran derivatives and tested their effects on neuronal cell lines exposed to oxidative stress. One compound exhibited remarkable protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability compared to untreated controls .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cells |

| Neuroprotective Effects | Reduced oxidative stress in neuronal cells | |

| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | |

| Material Science | Polymer Chemistry | Development of strong, chemical-resistant polymers |

| Photoresponsive Materials | Change in properties upon light exposure |

Mechanism of Action

The mechanism of action of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrahydro-2H-pyran-2-yl ether group can enhance the compound’s solubility and stability, facilitating its interaction with enzymes and receptors. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol with structurally or functionally related compounds, focusing on synthesis, stability, and applications.

3-[(Tetrahydro-2H-pyran-2-yl)oxy]Benzaldehyde (CAS 34716-73-9)

- Structure : Benzaldehyde derivative with a THP-protected hydroxyl group via a propyl chain.

- Key Differences : The aldehyde group replaces the benzyl alcohol, making it more reactive toward nucleophilic additions.

- Applications : A precursor to the target compound; reduction of the aldehyde yields the benzyl alcohol. The THP group stabilizes the intermediate during synthesis of Emixustat Hydrochloride .

Data :

Property 3-[(THP-2-yl)oxy]Benzaldehyde Target Compound (Benzyl alcohol) Functional Group Aldehyde Primary Alcohol Reactivity High (susceptible to oxidation) Moderate (requires deprotection) Synthetic Utility Intermediate for alcohols Drug intermediate

(2S)-3-((2-(6-(Methylamino)pyridin-3-yl)quinolin-6-yl)oxy)-2-((THP-2-yl)oxy)propyl Tosylate (THK-5351 Precursor)

- Structure: Complex quinoline derivative with THP-protected hydroxyl and a tosylate leaving group.

- Key Differences : The THP group is part of a larger pharmacophore designed for positron emission tomography (PET) imaging. The propyl chain is analogous but integrated into a more elaborate scaffold.

- Applications : Precursor for [¹⁸F]THK-5351, a tau protein imaging agent. The THP group enables controlled deprotection during radiochemical synthesis .

- Data: Property THK-5351 Precursor Target Compound Molecular Weight 563.67 g/mol ~278.3 g/mol (estimated) Key Functional Groups Tosylate, quinoline, THP Benzyl alcohol, THP Application PET imaging agent Pharmaceutical intermediate

Natural Product Derivatives (e.g., Compound 8 from )

- Structure : Glycoside with a THP ring esterified to a phenylpropenyl group (e.g., 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl acrylate).

- Key Differences : The THP moiety is part of a sugar derivative, contrasting with the aliphatic ether in the target compound.

- Applications : Found in plant extracts (e.g., Mesembryanthemum crystallinum), these compounds exhibit antioxidant properties. The THP ring here enhances solubility in polar solvents .

- Data: Property Natural Glycoside (Compound 8) Target Compound Solubility High in polar solvents Moderate (THP increases lipophilicity) Bioactivity Antioxidant Limited (synthetic intermediate)

Lactone Derivatives (e.g., 4-Hydroxy-6-methylpyran-2-one in )

- Structure: Pyranone (cyclic ester) with benzoyl and hydroxyethylamino substituents.

- Key Differences: The THP group in the target is an ether, while pyranones are lactones with distinct reactivity (e.g., susceptibility to hydrolysis).

- Pyranones are less stable under acidic conditions compared to THP ethers .

Biological Activity

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol, also known as a tetrahydropyran derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₂₄O₃

- Molecular Weight : 252.35 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Several studies have reported that tetrahydropyran derivatives exhibit significant antioxidant activity. The mechanism often involves the scavenging of free radicals and the modulation of oxidative stress markers in various biological systems.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases.

The biological activity of this compound is hypothesized to be mediated through several pathways:

- Antioxidant Defense : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced oxidative stress.

- Cell Signaling Modulation : It may influence signaling pathways associated with cell survival and apoptosis, particularly through the modulation of phosphodiesterase activity, which is crucial for cyclic nucleotide signaling in cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cell lines:

- HT-22 Neuronal Cells : The compound significantly increased cell viability and reduced apoptosis markers when exposed to stressors like corticosterone.

- HEK293 Cells : Exhibited enhanced proliferation rates and reduced oxidative damage when treated with the compound.

In Vivo Studies

Animal models have been utilized to further assess the neuroprotective effects:

- Rodent Models of Alzheimer’s Disease : Administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Stroke Models : The compound demonstrated significant neuroprotective effects, reducing infarct size and improving functional recovery post-stroke.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol?

- Methodology : The compound can be synthesized via coupling reactions using intermediates like 3-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde (CAS 34716-73-9) . A two-step approach involving nucleophilic substitution (e.g., propyl chain introduction) followed by hydroxyl group deprotection is recommended. Purification via flash column chromatography (hexane/ethyl acetate gradients) ensures high yield and purity .

- Key Parameters : Use catalytic CuCl₂·2H₂O in ethanol for selective deprotection of the tetrahydro-2H-pyran (THP) group, as demonstrated in analogous syntheses .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- LCMS : Monitor molecular ion peaks (e.g., m/z 393 [M+H]⁺ for related THP-protected intermediates) .

- HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) .

- NMR : Confirm the presence of the THP group (δ 1.4–1.8 ppm for methylene protons, δ 3.5–4.0 ppm for ether-linked protons) .

Advanced Research Questions

Q. How does the THP group influence the compound’s stability and reactivity in multi-step syntheses?

- Mechanistic Insight : The THP group acts as a robust protecting agent for hydroxyl moieties, stable under basic and mildly acidic conditions. However, it can be selectively removed using 6 N HCl in methanol . This stability is critical in preventing undesired side reactions during coupling steps, such as triazole or amide bond formation .

- Case Study : In the synthesis of Emixustat Hydrochloride, the THP group was retained during propyl chain elongation but cleaved in the final step to yield the active hydroxyl group .

Q. What strategies resolve contradictions in spectroscopic data for THP-containing intermediates?

- Data Reconciliation : Discrepancies in NMR or LCMS profiles often arise from residual solvents or incomplete deprotection. For example, THP-protected intermediates may show split peaks in ¹H NMR due to diastereomeric rotamers. Use dynamic NMR (variable-temperature experiments) or deuterated solvents (e.g., DMSO-d₆) to clarify splitting patterns .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Utilize hydrogen bonding motifs (e.g., hydroxyl and ether oxygen atoms) to simulate binding with enzymes like HIV-1 protease .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) in crystal structures to guide scaffold optimization .

Experimental Design Considerations

Q. What reaction conditions optimize yield in THP-group deprotection?

- Optimized Protocol : Stir the compound in methanol with 10 N NaOH (1.96 mL per 20 mL solvent) at room temperature for 10 hours. Adjust pH to 3 using 6 N HCl to precipitate impurities, followed by ethyl acetate extraction and MgSO₄ drying .

Q. How can structural analogs enhance biochemical activity?

- Design Strategy : Replace the phenyl ring with electron-deficient aryl groups (e.g., 4-chlorophenyl) to improve binding affinity. For instance, compound 21 (tert-butyl carbamate derivative) showed enhanced stability in biochemical assays due to steric shielding .

Key Challenges and Solutions

- Challenge : Low yield in coupling reactions due to steric hindrance.

Solution : Use bulky coupling agents like HATU or EDC with DMAP to activate carboxyl groups . - Challenge : Residual THP group post-deprotection.

Solution : Extend reaction time to 12 hours and monitor via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.